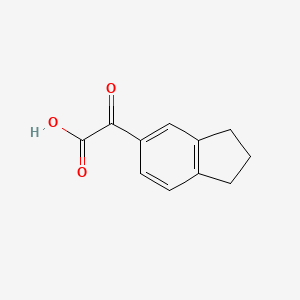

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid is a chemical compound with a unique structure that includes an indene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with oxalyl chloride, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis of Methyl Ester

A common method involves hydrolyzing methyl 2-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetate to yield the target acid .

Reaction Steps :

-

Step 1 : Dissolve methyl ester in methanol and add 2N NaOH.

-

Step 2 : Stir at room temperature for 1 hour.

-

Step 3 : Acidify with citric acid (pH 5) and extract with EtOAc.

Conditions :

-

Solvent: Methanol, NaOH (2N)

-

Yield: 87%

-

NMR Data :

-

δ 2.60 (t, 2H, J=5.8 Hz), 3.07 (t, 2H, J=6.0 Hz), 3.70 (s, 2H), 12.42 (br(s), 1H).

-

Condensation with Aminoguanidine

This acid reacts with 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine in acetic acid to form pyrido-triazino-thiadiazine derivatives .

Mechanistic Highlights :

-

Step 1 : Initial condensation forms intermediate C .

-

Step 2 : Intramolecular addition-elimination (SₙAr) at the pyridine ring forms D .

-

Step 3 : Final ring closure via carbonyl-amine condensation.

Conditions :

-

Solvent: Glacial acetic acid

-

Temperature: Reflux (50–90 h)

-

Product : Pyrido[4,3-e] triazino[3,2-c] thiadiazine derivatives.

Radical Decarboxylation (Photoredox Catalysis)

Under photoredox conditions, the compound undergoes decarboxylative annulation to form indanones via a radical pathway .

Key Mechanistic Steps :

-

Radical Formation : A hydrogen radical-shuttle (HRS) catalyst initiates radical formation.

-

1,5-HAT : Intramolecular hydrogen atom transfer generates a radical intermediate.

-

Giese Addition : Radical addition to the carbonyl group forms the indanone framework.

Conditions :

-

Catalyst: HRS-enabled photoredox system

-

Solvent: Water/organic mixtures

-

Substituent Tolerance: Electron-donating/-withdrawing groups on aryl rings.

Amide Formation

Derivatives of the acid, such as 2-oxo-2-((6-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-5-yl)amino)acetic acid, are synthesized via amide bond formation .

Conditions :

-

Reactant: Prop-1-en-2-yl-substituted indenyl derivatives

-

NMR Data :

-

δ 9.81 (s, 1H), 5.29 (s, 1H), 2.87–2.81 (m, 4H).

-

Structural Analysis

The compound’s structure (C₁₁H₁₀O₃) includes a fused bicyclic system with a ketone and carboxylic acid group. Its SMILES notation is

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. For instance, a study described a method involving the condensation of 3-amino derivatives with 2-oxoalkanoic acids in glacial acetic acid, yielding various substituted pyrido[4,3-e][1,2,4]triazino compounds that exhibited promising biological activities .

Anticancer Properties

Research indicates that derivatives of this compound possess significant anticancer properties. In vitro studies have demonstrated that certain synthesized compounds exhibit cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 9 to 97 μM, suggesting varying degrees of potency depending on the specific structural modifications made to the core compound .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 9 |

| Compound B | MCF-7 | 25 |

| Compound C | HeLa | 42 |

Anti-inflammatory Effects

In addition to anticancer activity, derivatives of this compound have been evaluated for their anti-inflammatory effects. For example, certain esters derived from the compound were tested in carrageenan-induced rat paw edema models, showing significant reductions in inflammation with a lower gastrointestinal ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity

| Ester Compound | Paw Volume Increase (%) | Control Group (%) |

|---|---|---|

| Ester A | 15 | 30 |

| Ester B | 10 | 28 |

Study on Anticancer Activity

A notable study focused on synthesizing novel pyrido[4,3-e][1,2,4]triazino derivatives from the compound. These derivatives were screened for anticancer activity against several cell lines. The results indicated that modifications at specific positions on the indene ring could enhance cytotoxicity while maintaining selectivity towards cancer cells .

Study on Anti-inflammatory Mechanisms

Another investigation into the anti-inflammatory properties revealed that certain analogs of the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a mechanism by which these compounds could exert therapeutic effects in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-dihydro-1H-inden-5-ylacetic acid

- 1-(2,3-dihydro-1H-inden-5-yl)ethanone

- 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid

Uniqueness

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Actividad Biológica

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid (also referred to as Dihydroindene oxoacetic acid) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

- CAS Number : 1878-58-6

- IUPAC Name : this compound

Synthesis

The synthesis of this compound has been explored in various studies. One notable method involves the reaction of 2-(2,3-dihydro-1H-inden-5-yl)acetic acid with oxidizing agents to yield the oxo derivative. The compound can be synthesized through a one-pot reaction involving aminoguanidine and appropriate α-keto acids under reflux conditions, achieving moderate yields .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC₅₀ values ranging from 9 to 57 μM against HCT116 and HeLa cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 22 | HCT116 | 9 |

| Compound 23 | HeLa | 25 |

| Compound 25 | MCF7 | 25 |

The biological activity of this compound may be attributed to its ability to inhibit critical enzymes involved in metabolic pathways. Compounds with similar structures have been shown to target acetyl-CoA carboxylases (ACCs), which play a vital role in fatty acid metabolism and have been implicated in obesity and diabetes treatment .

Study on Metabolic Disorders

A study focused on the dual inhibition of ACCs and PPARs (Peroxisome Proliferator Activated Receptors) highlighted the therapeutic potential of compounds related to this compound. The findings suggested that these compounds could serve as effective agents for managing metabolic disorders by modulating lipid metabolism .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of related compounds revealed that modifications at specific positions significantly influenced their biological activity. For example, the introduction of various substituents on the phenyl ring at position 3 enhanced anticancer activity, demonstrating the importance of structural optimization in drug design .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXWKABXDGYZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.